molecular formula C21H17N5O2 B12934691 4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline CAS No. 171861-33-9

4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline

Cat. No.: B12934691
CAS No.: 171861-33-9
M. Wt: 371.4 g/mol
InChI Key: SLNXFDPTTOAPEP-UHFFFAOYSA-N
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Description

4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline is a complex organic compound that features an imidazole ring substituted with a nitrophenyl group and two aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

    Coupling Reaction: The final step involves coupling the nitrophenyl-imidazole intermediate with aniline under basic conditions, often using a catalyst such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, and other electrophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4,4’-(2-(4-Aminophenyl)-1H-imidazole-4,5-diyl)dianiline.

    Substitution: Halogenated or sulfonated derivatives.

    Oxidation: Quinone derivatives.

Mechanism of Action

The mechanism of action of 4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly effective in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.

Properties

CAS No.

171861-33-9

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

4-[4-(4-aminophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]aniline

InChI

InChI=1S/C21H17N5O2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)25-21(24-19)15-5-11-18(12-6-15)26(27)28/h1-12H,22-23H2,(H,24,25)

InChI Key

SLNXFDPTTOAPEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)N)N

Origin of Product

United States

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